molecular formula C8H7ClN4 B1604439 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 957035-38-0

4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B1604439
CAS RN: 957035-38-0
M. Wt: 194.62 g/mol
InChI Key: CVEVLWOIJHYNBQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine” is a heterocyclic compound with the empirical formula C8H7ClN4 . It has a molecular weight of 194.62 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The SMILES string for “this compound” is Cc1nc(Cl)cc(n1)-n2cccn2 . The InChI string is 1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3 .

Scientific Research Applications

Synthesis of Pharmacological Intermediates

One key application of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine lies in its use as a versatile intermediate for synthesizing disubstituted pyrazolo[3,4-d]pyrimidines, which are explored for their pharmacological properties. Ogurtsov and Rakitin (2021) describe the preparation of novel pyrazolo[3,4-d]pyrimidine derivatives through a rational and efficient synthetic route. These compounds are investigated for their potential as substances with useful pharmacological attributes, underscoring the compound's significance in drug discovery efforts (Ogurtsov & Rakitin, 2021).

Antiviral and Antitumor Activities

The compound also serves as a precursor in the synthesis of pyrazole- and pyrimidine-based derivatives with notable antiviral and antitumor properties. Ajani et al. (2019) report on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, highlighting their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. This research signifies the compound's role in developing new therapeutic agents against challenging diseases (Ajani et al., 2019).

Catalytic and Material Science Applications

Beyond its pharmacological applications, this compound contributes to the field of material science and catalysis. Manzano et al. (2008) detail the synthesis of ligands from this compound for constructing metallic grids capable of anion encapsulation, which are of interest for their chemical sensing and selective ion separation capabilities. This research illustrates the compound's versatility in forming structures with novel physical and chemical properties (Manzano et al., 2008).

Biological Activity and Drug Design

Furthermore, the compound's derivatives are explored for their interaction with biological targets, such as adenosine receptors, which are critical in designing drugs with specific therapeutic effects. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating their affinity for A1 adenosine receptors. This work contributes to our understanding of the structural requirements for receptor binding and activity, facilitating the design of more effective drugs (Harden, Quinn, & Scammells, 1991).

properties

IUPAC Name

4-chloro-2-methyl-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEVLWOIJHYNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649989
Record name 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957035-38-0
Record name 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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